N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-derived acetamide characterized by two distinct indole moieties. The molecule features a 5-methoxy-substituted indole linked via an acetamide group to a 1H-indol-3-yl ethyl chain. Key attributes inferred from related compounds include:
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-26-17-6-7-20-15(12-17)9-11-24(20)14-21(25)22-10-8-16-13-23-19-5-3-2-4-18(16)19/h2-7,9,11-13,23H,8,10,14H2,1H3,(H,22,25) |
InChI Key |
USDFSRFWEQGGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 5-methoxyindole core is synthesized via the Fischer indole method:
Key Reaction:
Alkylation of Indole at N1 Position
Sodium Hydride-Mediated Alkylation
-
Base activation : Suspend sodium hydride (60% in mineral oil) in dry DMSO.
-
Indole addition : Add 5-methoxyindole dissolved in DMSO dropwise.
-
Alkylating agent : Introduce bromoethylacetamide derivatives (e.g., 2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide) at 60°C for 6 hours.
-
Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Example:
Amidation and Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
-
Activating agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-carbonyldiimidazole (CDI).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
Protocol :
-
Activate carboxylate : Treat 2-(5-methoxy-1H-indol-1-yl)acetic acid with CDI in THF (0°C, 1 hour).
-
Amine addition : Add N-[2-(1H-indol-3-yl)ethyl]amine and stir at room temperature for 12 hours.
-
Purification : Concentrate under vacuum and purify via flash chromatography (DCM/methanol 95:5).
Yield : 50–65%.
Alternative Pathways
Reductive Amination
Steps :
-
Form imine : React 2-(5-methoxyindol-1-yl)acetaldehyde with N-[2-(indol-3-yl)ethyl]amine in methanol.
-
Reduce : Add sodium cyanoborohydride (NaBH3CN) and stir for 24 hours.
-
Acetylate : Treat with acetic anhydride/pyridine to form the acetamide.
Optimization and Challenges
Regioselectivity in Indole Substitution
Purification Techniques
-
Column chromatography : Essential for separating hydrophobic intermediates (typical Rf = 0.3–0.5 in ethyl acetate/hexane).
-
Recrystallization : Use ethanol/water mixtures for final product polishing.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Sodium Hydride Alkylation | 45–55 | 90–95 | 8–10 |
| CDI Coupling | 50–65 | 92–98 | 14–16 |
| Reductive Amination | 30–40 | 85–90 | 24–36 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as certain fungi. The diameter of inhibition zones (DIZ) was measured, with some derivatives achieving DIZ values of up to 22 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, particularly in colorectal and lung cancers. For example, studies indicate that certain indole-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage . The potential for these compounds to serve as chemotherapeutic agents is significant, especially given the limited options available for refractory tumors.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | Compounds showed significant activity against S. aureus with DIZ values up to 22 mm. |
| Study 2 | Antitumor Activity | Induced apoptosis in HepG2 cells with an IC50 value of 10.56 ± 1.14 μM; involved caspase-dependent pathways. |
| Patent US20030158153A1 | Antitumor Activity | Describes indole acetamides with notable effects against solid tumors, particularly colorectal cancer. |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways. The indole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
N-(2-(1H-Indol-3-yl)ethyl)acetamide (N-Acetyltryptamine)
- Structure : Simplest analog, lacking the 5-methoxyindole substituent.
- Properties : Lower molecular weight (MW: 202.25 g/mol), logP ~1.5, and higher solubility (PSA: 46.2 Ų).
- Biological Relevance : Found in microbial metabolites () and exhibits antimicrobial activity against Ralstonia solanacearum .
- Key Difference : Absence of the 5-methoxy group reduces steric hindrance and alters receptor interactions compared to the target compound.
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide ()
- Structure : Features a 1-methylindol-3-yl group instead of the unsubstituted indole.
- Properties : MW 361.44 g/mol, logP 3.27, PSA 36.47 Ų .
- Comparison : Methylation at the indole nitrogen may enhance metabolic stability but reduce hydrogen-bonding capacity.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide ()
- Structure : Incorporates a sulfonamide and chlorobenzoyl group.
- Synthesis : Prepared via amide coupling (39% yield) .
- Key Difference : Bulky substituents increase MW (unreported) and likely reduce permeability compared to the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide ()
- Structure : Substituted with a 3,4-dimethoxyphenyl group and a ketone.
- Properties : MW 352.39 g/mol, logP ~3.5 (estimated).
Physicochemical and Pharmacokinetic Comparisons
*Inferred from structural analogs; bulky substituents (e.g., methoxy) may reduce cytochrome P450-mediated oxidation .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two indole moieties, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to the standard drug doxorubicin (IC50 3.23 µg/mL) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that indole derivatives exhibited effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL for some analogs . This suggests that this compound may possess similar antimicrobial efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of indole derivatives. The presence of methoxy groups and the indole structure significantly influence the compound's interaction with biological targets.
| Compound | Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| Doxorubicin | Anticancer | 3.23 | HCT-116 |
| Indole Derivative A | Antimicrobial | 0.98 | MRSA |
| This compound | Anticancer (predicted) | TBD | TBD |
Case Studies
Several case studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Activity in Cell Lines : A study found that compounds similar to this indole derivative exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
- Antimicrobial Efficacy : Research demonstrated that certain indole derivatives effectively inhibited biofilm formation in S. aureus, suggesting their utility in treating biofilm-associated infections .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the indole moieties (e.g., 5-methoxyindole) via Fischer indole synthesis or substitution reactions.
- Step 2: Alkylation or coupling of the indole derivatives using ethylenediamine or similar linkers.
- Step 3: Acetamide formation via reaction with acetic anhydride or acyl chlorides under basic conditions (e.g., pyridine).
Critical Parameters:
- Temperature: Controlled between 0–25°C during coupling to avoid side reactions.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysts: Triethylamine or DMAP improves acyl transfer efficiency .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- H-NMR and C-NMR: Assign peaks for indole NH (~10–12 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyls (~170 ppm). Overlapping signals require 2D NMR (COSY, HSQC) for resolution .
- HRMS: Confirm molecular weight (calculated: ~358.17 g/mol) and isotopic patterns to verify purity .
- X-ray Crystallography: Resolve 3D conformation (e.g., dihedral angles between indole rings) for structure-activity insights .
Advanced Research Questions
Q. How do structural modifications at specific positions influence biological activity, and what SAR studies support this?
Methodological Answer: Key SAR findings from analogous indole-acetamide derivatives:
Experimental Design:
- Synthesize derivatives with systematic substitutions (e.g., halogenation, methoxy positional isomers).
- Compare bioactivity (e.g., IC50 in cancer cell lines) and computational docking to predict target interactions .
Q. What strategies resolve contradictions in pharmacological data across studies?
Methodological Answer: Contradictions (e.g., varying IC50 values) may arise from:
- Assay Conditions: Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., MTT assay at 48h vs. 72h) .
- Compound Purity: Use HPLC (>95% purity) and LC-MS to exclude impurities affecting results .
- Target Selectivity: Perform kinome-wide profiling or CRISPR screening to identify off-target effects .
Q. What computational approaches predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like Bcl-2 or serotonin receptors. Focus on indole-acetamide H-bonding and hydrophobic pockets .
- MD Simulations: Simulate binding stability (e.g., 100 ns trajectories) to assess conformational flexibility .
- QSAR Models: Train models on indole derivatives’ physicochemical properties (e.g., logP, polar surface area) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
